molecular formula C20H17ClFN7O B12366934 Miro1 Reducer

Miro1 Reducer

Cat. No.: B12366934
M. Wt: 425.8 g/mol
InChI Key: UKXRHSHXZHFFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Miro1 Reducer involves several steps:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Miro1 Reducer undergoes several types of chemical reactions:

    Reduction: The compound promotes the proteasomal degradation of Miro1, effectively reducing its levels in cells.

    Substitution: The synthesis involves substitution reactions where functional groups are replaced to form the final product.

Common reagents used in these reactions include 3-fluoroaniline, 4-aminophenylurea, and 6-(1H-imidazol-1-yl)-4-pyrimidinamine. The major product formed from these reactions is N-(3-Fluorophenyl)-N’-[4-[[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino]phenyl]urea hydrochloride .

Mechanism of Action

Miro1 Reducer promotes the proteasomal degradation of Miro1, a mitochondrial Rho GTPase involved in mitochondrial motility and health. By reducing Miro1 levels, the compound facilitates the clearance of damaged mitochondria via mitophagy, thereby protecting cells from stress-induced degeneration .

Comparison with Similar Compounds

Miro1 Reducer is unique in its ability to specifically target and degrade Miro1 without affecting related proteins like Mitofusin. Similar compounds include:

    Mitofusin Inhibitors: These compounds target Mitofusin proteins involved in mitochondrial fusion.

    Parkin Activators: These compounds promote the clearance of damaged mitochondria by activating the Parkin protein.

This compound stands out due to its specificity for Miro1 and its potential therapeutic applications in neurodegenerative diseases and cancer .

Properties

Molecular Formula

C20H17ClFN7O

Molecular Weight

425.8 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea;hydrochloride

InChI

InChI=1S/C20H16FN7O.ClH/c21-14-2-1-3-17(10-14)27-20(29)26-16-6-4-15(5-7-16)25-18-11-19(24-12-23-18)28-9-8-22-13-28;/h1-13H,(H,23,24,25)(H2,26,27,29);1H

InChI Key

UKXRHSHXZHFFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.